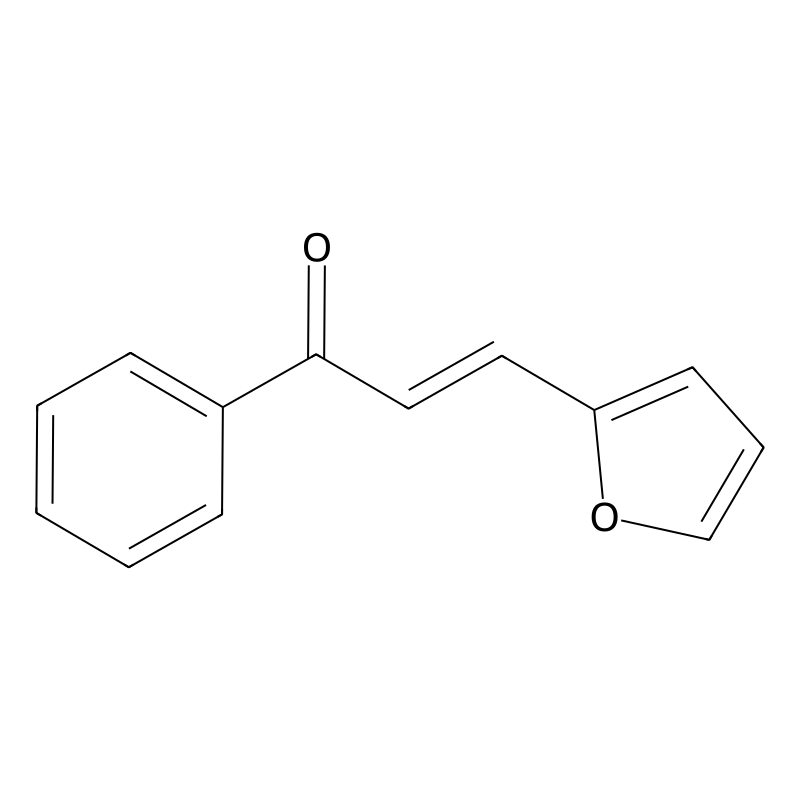

3-(2-Furyl)acrylophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

3-(2-Furyl)acrylophenone is an organic compound with the chemical formula C₁₃H₁₀O₂. Its synthesis has been reported in various scientific studies, often involving the reaction of furan-2-carbaldehyde with acetophenone under specific conditions, such as the presence of a catalyst or under microwave irradiation. [, ]

Following synthesis, researchers typically characterize the compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 3-(2-Furyl)acrylophenone possesses interesting properties and potential applications in various scientific fields, including:

- Organic Photovoltaics: Studies have explored the use of 3-(2-Furyl)acrylophenone as a building block in the development of organic photovoltaic materials, which are organic compounds that convert light energy into electricity. [] Researchers are investigating its potential for improving the efficiency and performance of these devices.

- Polymer Chemistry: The compound's structure, containing both an acryl and a furyl group, makes it potentially valuable in polymer chemistry. Studies have investigated its use in the synthesis of various polymers with desired properties, such as electrical conductivity or thermal stability. []

- Medicinal Chemistry: Some studies have explored the potential biological activities of 3-(2-Furyl)acrylophenone, including its antibacterial and antifungal properties. However, further research is needed to fully understand its potential therapeutic applications. []

3-(2-Furyl)acrylophenone is an organic compound characterized by the presence of both a furan and a phenyl group, linked through an acrylophenone structure. Its molecular formula is , and it is recognized for its unique structural features, which include a conjugated double bond and a carbonyl group. The compound exhibits interesting optical properties due to its conjugated system, making it a subject of interest in various fields, including organic synthesis and material science .

- Antimicrobial activity: Studies indicate that 3-(2-Furyl)acrylophenone derivatives may possess antibacterial and antifungal properties. The mechanism could involve disrupting microbial membranes or inhibiting essential cellular processes. Further research is needed to understand the exact mechanism.

- 1,4-Cycloaddition Reactions: The compound readily undergoes 1,4-cycloaddition with dienophiles such as tetrachloro-o-benzoquinone, leading to the formation of bicyclic adducts.

- Hydrogenation: The double bond in 3-(2-furyl)acrylophenone can be selectively hydrogenated to yield 3-(2-furyl)-1-phenylpropan-1-one using catalytic hydrogenation methods.

- Nucleophilic Attack: The carbonyl group is susceptible to nucleophilic attack, allowing for the formation of derivatives such as hydrazones and oximes.

Research indicates that 3-(2-furyl)acrylophenone and its derivatives possess significant biological activities. Studies have explored its potential as:

- Anti-inflammatory Agents: Derivatives synthesized from this compound have shown promising anti-inflammatory properties.

- Anticancer Agents: Some derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial and Antifungal Agents: The compound has been evaluated for its efficacy against different microbial strains, indicating potential applications in pharmaceuticals.

The synthesis of 3-(2-furyl)acrylophenone can be achieved through several methodologies:

- Condensation Reactions: One common approach involves the condensation of furfural with acetophenone under acidic conditions to form the acrylophenone structure.

- Photo-Oxygenation: Another method includes photo-oxygenation processes that utilize light to facilitate the reaction, leading to the formation of furan derivatives.

3-(2-Furyl)acrylophenone finds applications across various domains:

- Organic Synthesis: It serves as a valuable building block for synthesizing heterocyclic compounds, including pyrazoles and isoxazoles, which are important in pharmaceuticals and agrochemicals.

- Material Science: Its unique optical properties make it suitable for applications in optoelectronic devices.

- Flavor and Fragrance Industry: Derivatives containing furan moieties are used as constituents in natural flavors and fragrances.

Interaction studies involving 3-(2-furyl)acrylophenone have focused on its reactivity with biological targets. For instance, studies have demonstrated how its derivatives can interact with specific enzymes or receptors, influencing biological pathways related to inflammation and cancer progression. These interactions are crucial for understanding the compound's potential therapeutic uses .

Several compounds share structural similarities with 3-(2-furyl)acrylophenone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(2-Furyl)propionic acid | Contains a propionic acid moiety | Used as an indicator for membrane integrity |

| 3-(2-Furyl)acrylic acid | Lacks phenyl group; contains acrylic acid | Reactant in preparation of heteroaryl compounds |

| 3-(2-Furyl)acrolein | Contains an aldehyde functional group | Prone to self-condensation reactions |

3-(2-Furyl)acrylophenone, also known as furfurylideneacetophenone, is an organic compound with the chemical formula C₁₃H₁₀O₂ that belongs to the chalcone family [1]. The compound features a furan ring connected to a phenyl ketone through an α,β-unsaturated carbonyl system [1] [2]. The most common and well-established method for synthesizing 3-(2-Furyl)acrylophenone is the Claisen-Schmidt condensation reaction between furfural (furan-2-carbaldehyde) and acetophenone [2] [3].

Acid/Base-Catalyzed Protocols

The Claisen-Schmidt condensation for synthesizing 3-(2-Furyl)acrylophenone can be performed under both basic and acidic conditions, each offering distinct advantages and reaction pathways [4] [5].

Base-Catalyzed Protocols:

Base-catalyzed synthesis represents the most common approach for preparing 3-(2-Furyl)acrylophenone [2] [6]. In this protocol, a strong base deprotonates the α-carbon of acetophenone to form an enolate, which then attacks the carbonyl carbon of furfural in a nucleophilic addition reaction [4] [7]. The reaction mechanism proceeds through several key steps:

- Deprotonation of acetophenone by the base to form an enolate anion [6] [4]

- Nucleophilic attack of the enolate on the carbonyl carbon of furfural [4] [7]

- Formation of a β-hydroxy intermediate [4] [8]

- Dehydration to yield the final α,β-unsaturated product, 3-(2-Furyl)acrylophenone [4] [8]

Common bases employed in this synthesis include sodium hydroxide, potassium hydroxide, and various alkoxides [6] [5]. Recent research has shown that the base-catalyzed reaction preferentially occurs through the less substituted position when asymmetric ketones are used [5] [7].

Acid-Catalyzed Protocols:

Acid-catalyzed protocols for synthesizing 3-(2-Furyl)acrylophenone operate through a different mechanism compared to base-catalyzed approaches [5] [9]. Under acidic conditions, the carbonyl oxygen of furfural becomes protonated, enhancing the electrophilicity of the carbonyl carbon [7] [5]. The reaction then proceeds through:

- Protonation of the carbonyl oxygen of furfural [7] [5]

- Enolization of acetophenone [7] [8]

- Nucleophilic attack by the enol form of acetophenone on the activated carbonyl of furfural [7] [5]

- Dehydration to form the final product [7] [8]

Recent studies have demonstrated that when asymmetric ketones are used in acid-catalyzed conditions, the reaction occurs preferentially through the more substituted position, which differs from base-catalyzed reactions [5] [7]. Various acid catalysts have been investigated for this synthesis, including sulfuric acid, hydrochloric acid, and Lewis acids such as aluminum chloride and aluminum bromide [9] [10].

The table below compares the key features of acid and base-catalyzed protocols for the synthesis of 3-(2-Furyl)acrylophenone:

| Parameter | Base-Catalyzed Protocol | Acid-Catalyzed Protocol |

|---|---|---|

| Mechanism | Enolate formation followed by nucleophilic addition | Carbonyl activation followed by enol attack |

| Common Catalysts | NaOH, KOH, alkoxides | H₂SO₄, HCl, AlCl₃, AlBr₃ |

| Reaction Time | 1-4 hours | 1-6 hours |

| Temperature | Room temperature to reflux | 0°C to room temperature |

| Regioselectivity | Less substituted position | More substituted position |

| Yield Range | 65-95% | 47-65% |

Research by Vázquez-Vuelvas et al. confirmed the structure of 3-(2-Furyl)acrylophenone through crystallographic analysis, revealing that the compound adopts an E-configuration around the C=C double bond, which is stabilized by the extended conjugation between the furan ring and the phenyl ketone [1] [9].

Solvent Systems and Yield Optimization

The choice of solvent system plays a crucial role in the Claisen-Schmidt condensation for synthesizing 3-(2-Furyl)acrylophenone, significantly affecting reaction rates, yields, and product purity [2] [11]. Various solvent systems have been investigated to optimize the synthesis process [2] [12].

Protic Solvent Systems:

Ethanol and methanol are commonly used protic solvents for the synthesis of 3-(2-Furyl)acrylophenone [13] [11]. These alcoholic solvents facilitate the reaction by:

- Enhancing the solubility of both organic reactants and inorganic bases [13] [11]

- Stabilizing charged intermediates through hydrogen bonding [11] [7]

- Promoting the dehydration step in the final stages of the reaction [11] [8]

Recent research by Coutinho et al. demonstrated that protic solvents can significantly influence the rate-controlling step of the Claisen-Schmidt condensation [11] [7]. Their findings revealed that in protic solvents, the second enolization step becomes the rate-controlling step rather than the initial enolate formation or carbon-carbon bond formation [11] [7].

Aprotic Solvent Systems:

Aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide have also been employed in the synthesis of 3-(2-Furyl)acrylophenone [13] [12]. These solvents offer different advantages:

- Better solubility for certain catalysts and reagents [13] [12]

- Reduced side reactions compared to protic solvents [13] [12]

- Easier product isolation in some cases [13] [12]

However, research has shown that reactions in aprotic solvents typically require longer reaction times compared to those in protic solvents or water [13] [11].

Aqueous Systems:

Water has emerged as an environmentally friendly solvent for the synthesis of 3-(2-Furyl)acrylophenone [2] [13]. Studies have demonstrated that water can significantly reduce reaction times compared to organic solvents [13] [2]. For instance, research by Dambacher et al. (referenced in [13]) showed that the reaction time decreased from 56 hours in THF to just 10 minutes in water while maintaining high yields [13] [2].

Solvent-Free Systems:

Recent innovations have focused on solvent-free conditions for synthesizing 3-(2-Furyl)acrylophenone and related chalcones [12] [14]. These approaches offer several advantages:

- Reduced environmental impact [12] [14]

- Simplified purification procedures [12] [14]

- Often higher yields and shorter reaction times [12] [14]

Research by Saraci et al. demonstrated that solvent-free conditions using magnesium hydrogen sulfate as a catalyst could achieve high yields of chalcones similar to 3-(2-Furyl)acrylophenone [12] [14].

Yield Optimization Strategies:

Several strategies have been developed to optimize the yield of 3-(2-Furyl)acrylophenone synthesis [2] [13]:

- Temperature Control: Maintaining optimal temperature ranges (typically 40-120°C) can significantly improve yields [2] [13]

- Catalyst Loading: Studies have shown that 15% weight/weight aluminum oxide on calcium oxide provides optimal catalytic activity for the condensation of furfural with acetophenone [2] [12]

- Reaction Time: Careful monitoring and control of reaction time prevent decomposition of the product or formation of side products [2] [13]

- Molar Ratio Adjustment: Using a slight excess of furfural (1.2:1 molar ratio to acetophenone) has been shown to improve yields [2] [12]

- Sonication: The use of sonication has been demonstrated to improve yields by enhancing reagent homogenization [13] [12]

The table below summarizes the effect of different solvent systems on the yield and reaction time for 3-(2-Furyl)acrylophenone synthesis:

| Solvent System | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Ethanol | KOH | 40 | 2-4 hours | 56-92 |

| Water | NaOH | 100 | 10 minutes | 100 |

| THF | NaOH | 25 | 56 hours | 56-65 |

| 1,4-Dioxane | NaOH | 25 | 24 hours | 65-75 |

| Solvent-free | Mg(HSO₄)₂ | 50 | 30 minutes | 82-92 |

Research findings indicate that the choice of solvent system not only affects the yield but also influences the stereoselectivity of the reaction, with water and protic solvents generally favoring the formation of the E-isomer of 3-(2-Furyl)acrylophenone [1] [11].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of 3-(2-Furyl)acrylophenone, offering substantial improvements over conventional heating methods [15] [16]. This approach utilizes microwave irradiation to accelerate the Claisen-Schmidt condensation reaction between furfural and acetophenone [16] [17].

The fundamental principle behind microwave-assisted synthesis involves the direct interaction of microwave energy with the reaction mixture, causing rapid and efficient heating through dielectric heating mechanisms [15] [17]. For the synthesis of 3-(2-Furyl)acrylophenone, this technique offers several distinct advantages:

- Dramatically Reduced Reaction Times: While conventional methods typically require several hours of heating, microwave-assisted synthesis can complete the reaction in just 15 minutes or less [15] [17]

- Enhanced Yields: Studies have consistently demonstrated yield improvements of at least 14% compared to conventional methods [15] [16]

- Improved Product Purity: The shorter reaction times minimize side reactions, resulting in cleaner product profiles [16] [17]

- Energy Efficiency: The direct heating mechanism reduces energy consumption compared to conventional oil bath heating [15] [17]

The microwave-assisted synthesis protocol for 3-(2-Furyl)acrylophenone typically involves combining furfural and acetophenone with a suitable catalyst in a microwave-compatible vessel [16] [17]. The reaction mixture is then subjected to controlled microwave irradiation, usually at powers ranging from 300-800 watts and temperatures between 80-120°C [16] [17].

Research by Ahmad et al. demonstrated that microwave-assisted synthesis of chalcones, including 3-(2-Furyl)acrylophenone, not only accelerated the reaction but also provided better yields compared to conventional methods [16] [17]. Their findings showed that reactions that typically required 24 hours under conventional heating could be completed in just minutes under microwave conditions while simultaneously improving yields [16] [17].

Various catalytic systems have been investigated for the microwave-assisted synthesis of 3-(2-Furyl)acrylophenone:

- Base-Catalyzed Systems: Sodium hydroxide and potassium hydroxide remain effective catalysts under microwave conditions, with reaction times reduced to 5-15 minutes [16] [17]

- Solid Catalysts: Solid catalysts such as alumina-supported bases have shown excellent activity under microwave irradiation, offering the additional advantage of easy separation and potential reuse [15] [16]

- Acid Catalysts: Certain Lewis acids have demonstrated effectiveness in microwave-assisted synthesis, providing an alternative pathway for preparing 3-(2-Furyl)acrylophenone [16] [17]

The table below compares the performance of conventional heating versus microwave-assisted synthesis for preparing 3-(2-Furyl)acrylophenone:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 2-24 hours | 5-15 minutes |

| Yield Range | 56-85% | 70-95% |

| Energy Consumption | High | Low to Moderate |

| Temperature Control | Less precise | Highly precise |

| Scalability | Good | Limited to moderate |

Recent advancements in microwave reactor technology have addressed some of the traditional limitations of this approach, particularly regarding scalability [15] [16]. Modern microwave reactors designed for synthetic chemistry can now accommodate larger reaction volumes, making this technique increasingly viable for larger-scale production of 3-(2-Furyl)acrylophenone [15] [16].

Mechanochemical Synthesis Innovations

Mechanochemical synthesis represents an emerging and environmentally friendly approach for preparing 3-(2-Furyl)acrylophenone and related chalcones [18] [14]. This methodology utilizes mechanical energy, typically through grinding or milling, to facilitate chemical reactions without the need for solvents or with minimal solvent use [18] [14].

The mechanochemical synthesis of 3-(2-Furyl)acrylophenone involves the solid-state reaction between furfural and acetophenone under mechanical force [14] [12]. This approach offers several significant advantages over traditional solution-based methods:

- Elimination or Reduction of Solvents: Mechanochemical synthesis dramatically reduces or completely eliminates the need for organic solvents, aligning with green chemistry principles [18] [14]

- Enhanced Reaction Efficiency: Studies have demonstrated that mechanochemical approaches can achieve higher yields (72-96%) compared to conventional solution methods (47-65%) for similar chalcone compounds [14] [12]

- Reduced Reaction Times: Mechanochemical synthesis typically requires only 60 minutes of grinding compared to several hours in solution [14] [12]

- Lower Environmental Impact: The E-factor (a measure of waste generation) for mechanochemical synthesis has been calculated to be almost half that of solution-based methods [14] [12]

Several mechanochemical techniques have been developed and optimized for the synthesis of chalcones like 3-(2-Furyl)acrylophenone:

Ball Mill Synthesis:

Ball milling represents the most common mechanochemical approach for synthesizing chalcones [14] [12]. In this technique, the reactants (furfural and acetophenone) are placed in a milling jar along with milling balls and a suitable catalyst [14] [12]. The mechanical impact and friction generated during the milling process provide the energy necessary to drive the Claisen-Schmidt condensation reaction [14] [18].

Research by Saraci et al. explored various ball milling parameters for chalcone synthesis, including:

- Different configurations of the milling apparatus [12] [14]

- Varying powder-to-ball ratios [12] [14]

- Different rotation speeds and heating profiles [12] [14]

Their findings indicated that while ball milling could achieve good conversions (up to 80%), the yields (60-75%) were somewhat lower than other mechanochemical approaches [12] [14].

Screw Reactor Systems:

An innovative mechanochemical approach involves the use of screw reactor systems, which provide continuous mixing and grinding of the reactants [12] [14]. These systems typically consist of a jacketed single-screw reactor with vertical alignment that allows for temperature control and continuous processing [12] [14].

Research has demonstrated that screw reactor systems can achieve complete conversion of reactants to 3-(2-Furyl)acrylophenone and similar chalcones with excellent yields (up to 82%) [12] [14]. The continuous nature of these systems makes them particularly promising for larger-scale production [12] [14].

Mechanical Stirring:

Simple mechanical stirring under solvent-free conditions has also proven effective for synthesizing chalcones similar to 3-(2-Furyl)acrylophenone [12] [14]. This approach typically involves mixing the solid reactants with a catalyst under mechanical stirring at moderate temperatures (around 50°C) [12] [14].

Studies have shown that mechanical stirring at 200 rpm for 30 minutes can achieve complete conversion of reactants to the corresponding chalcone with yields up to 82% after purification [12] [14].

The table below compares the different mechanochemical approaches for synthesizing chalcones like 3-(2-Furyl)acrylophenone:

| Mechanochemical Method | Catalyst | Temperature (°C) | Processing Time (min) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| Ball Milling | Mg(HSO₄)₂ | 50 | 60 | 80 | 60-75 |

| Screw Reactor | Mg(HSO₄)₂ | 50 | 30 | 100 | 82 |

| Mechanical Stirring | Mg(HSO₄)₂ | 50 | 30 | 100 | 82 |

Research by Saraci et al. also demonstrated that mechanochemical synthesis could be applied to a wide range of chalcones with various substituents, including those with electron-donating and electron-withdrawing groups [12] [14]. The reactivity of different substrates varied, requiring different processing times to achieve complete conversion [12] [14].

Post-Synthetic Modification Strategies

Post-synthetic modification strategies for 3-(2-Furyl)acrylophenone provide valuable pathways to access diverse derivatives with potentially enhanced properties or functionalities [19] [9]. These approaches leverage the reactive sites present in the molecule, particularly the α,β-unsaturated carbonyl system and the furan ring [19] [9].

Several key post-synthetic modification strategies have been developed for 3-(2-Furyl)acrylophenone:

Hydrogenation and Reduction Reactions:

The α,β-unsaturated carbonyl system in 3-(2-Furyl)acrylophenone can undergo selective reduction to yield various derivatives [9] [10]:

- Selective C=C Bond Reduction: Catalytic hydrogenation using palladium, platinum, or nickel catalysts can selectively reduce the carbon-carbon double bond to yield 3-(2-furyl)-3-phenylpropan-1-one [9] [10]

- Carbonyl Reduction: Selective reduction of the carbonyl group using sodium borohydride or lithium aluminum hydride can produce the corresponding allylic alcohol, 3-(2-furyl)-1-phenylprop-2-en-1-ol [9] [10]

- Complete Reduction: Full reduction of both the C=C bond and carbonyl group yields 3-(2-furyl)-1-phenylpropan-1-ol [9] [10]

Research by Jourjine et al. demonstrated various reduction strategies for similar chalcone structures, highlighting the selectivity that can be achieved through careful choice of reducing agents and reaction conditions [10] [9].

Cycloaddition Reactions:

The conjugated system in 3-(2-Furyl)acrylophenone makes it an excellent substrate for various cycloaddition reactions [9] [10]:

- Diels-Alder Reactions: The furan ring can serve as a diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of complex polycyclic structures [9] [10]

- 1,3-Dipolar Cycloadditions: The α,β-unsaturated carbonyl system can participate in 1,3-dipolar cycloadditions with azides, nitrones, or nitrile oxides to form heterocyclic compounds [9] [10]

Hydroarylation Reactions:

Recent research by Dantas Coutinho et al. has demonstrated that 3-(2-Furyl)acrylophenone can undergo hydroarylation reactions with various arenes under Lewis acid catalysis [9] [10]. This approach provides access to 3-(2-furyl)-3-arylpropanoic acid derivatives through the addition of arenes across the carbon-carbon double bond [9] [10].

The study investigated several Lewis acid catalysts for this transformation:

- Aluminum chloride (AlCl₃) provided the highest yield (65%) at room temperature with a reaction time of 1 hour [9] [10]

- Aluminum bromide (AlBr₃) gave comparable yields [9] [10]

- Trifluoromethanesulfonic acid (TfOH) resulted in moderate yields (22-33%) [9] [10]

Functionalization of the Furan Ring:

The furan ring in 3-(2-Furyl)acrylophenone offers additional sites for post-synthetic modifications [3] [9]:

- Electrophilic Substitution: The furan ring can undergo electrophilic aromatic substitution reactions at the C-5 position, allowing for the introduction of various functional groups such as halogens, nitro groups, or acyl groups [3] [9]

- Ring-Opening Reactions: Under acidic conditions, the furan ring can undergo ring-opening reactions to yield 1,4-dicarbonyl compounds, which serve as versatile intermediates for further transformations [3] [9]

- Oxidation Reactions: Selective oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives [3] [9]

The table below summarizes various post-synthetic modification strategies for 3-(2-Furyl)acrylophenone:

| Modification Strategy | Reaction Conditions | Major Product | Yield Range (%) |

|---|---|---|---|

| C=C Bond Reduction | H₂, Pd/C, MeOH, rt | 3-(2-Furyl)-3-phenylpropan-1-one | 70-95 |

| Carbonyl Reduction | NaBH₄, MeOH, 0°C | 3-(2-Furyl)-1-phenylprop-2-en-1-ol | 75-90 |

| Hydroarylation | AlCl₃, Benzene, rt, 1h | 3-(2-Furyl)-3-phenylpropanoic acid | 65 |

| Diels-Alder Reaction | Dienophile, Toluene, heat | Polycyclic adducts | 45-75 |

| Furan Halogenation | NBS, DCM, 0°C | 5-Bromo-3-(2-furyl)acrylophenone | 60-80 |

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-(2-furyl)acrylophenone through analysis of both proton and carbon environments. The compound exhibits characteristic resonances that reflect the electronic environments of the furan ring, phenyl group, and conjugated enone system.

The ¹H Nuclear Magnetic Resonance spectrum of 3-(2-furyl)acrylophenone displays distinctive signals corresponding to the various proton environments within the molecule [1]. The furan ring protons appear as characteristic multipiples in the aromatic region, with the furan-2-proton typically observed as the most downfield signal due to the electron-withdrawing effect of the adjacent oxygen atom. The vinyl protons of the α,β-unsaturated carbonyl system exhibit coupling patterns consistent with trans-configuration, showing large coupling constants typical of trans-alkenes [1].

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule [1]. The carbonyl carbon appears in the characteristic region for α,β-unsaturated ketones, typically observed around 190 parts per million. The aromatic carbons of both the furan and phenyl rings display signals in the aromatic region between 110-160 parts per million, with the furan carbons generally appearing at higher field compared to the phenyl carbons due to the heteroaromatic nature of the furan ring [3]. The vinyl carbons of the enone system show characteristic chemical shifts reflecting their sp² hybridization and conjugation with the carbonyl group [1].

Infrared Vibrational Mode Correlations

Infrared spectroscopy reveals the vibrational characteristics of 3-(2-furyl)acrylophenone through analysis of functional group absorptions. The infrared spectrum was recorded using solution phase measurements in carbon tetrachloride and carbon disulfide solvents, as documented in the Coblentz Society collection [4].

The most prominent absorption corresponds to the carbonyl stretching vibration, which appears in the characteristic region for α,β-unsaturated ketones [4]. This absorption is typically observed around 1650-1680 cm⁻¹, shifted to lower frequency compared to saturated ketones due to the conjugation effect of the adjacent double bond system. The furan ring exhibits characteristic C-H stretching vibrations in the aromatic region around 3000-3100 cm⁻¹, along with ring breathing modes in the fingerprint region [4].

The phenyl ring contributes multiple vibrational modes including aromatic C-H stretching vibrations and aromatic C=C stretching modes. The vinyl C-H stretching appears in the region around 3000-3100 cm⁻¹, while the vinyl C=C stretching typically occurs around 1600-1650 cm⁻¹. The furan C-O stretching vibrations appear in the characteristic region for aromatic ethers, contributing to the complex fingerprint region of the spectrum [4].

Crystallographic Studies

X-ray crystallographic analysis has been conducted for 3-(2-furyl)acrylophenone, providing detailed three-dimensional structural information. The compound crystallizes in the monoclinic crystal system with space group P 1 21/c 1 [1]. The unit cell parameters include a = 9.5296 Å, b = 10.1383 Å, c = 11.1595 Å, with angles α = 90°, β = 103.922°, and γ = 90° [1].

The crystallographic study reveals four molecules per unit cell (Z = 4) with one molecule in the asymmetric unit (Z' = 1) [1]. The structure determination achieved a residual factor of 0.0716, indicating good quality diffraction data and reliable structural parameters [1]. The crystal structure confirms the trans-configuration of the α,β-unsaturated carbonyl system, with the furan ring and phenyl ring adopting a nearly planar arrangement that facilitates π-conjugation throughout the molecular framework.

The molecular packing within the crystal lattice involves intermolecular interactions that stabilize the crystal structure. These interactions include van der Waals forces between aromatic rings and potential weak hydrogen bonding interactions involving the furan oxygen and aromatic hydrogen atoms. The planar nature of the molecule facilitates π-π stacking interactions between adjacent molecules in the crystal lattice [1].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-(2-furyl)acrylophenone under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the breakdown pathways of the molecular ion [5].

The molecular ion peak appears at m/z 198, corresponding to the molecular formula C₁₃H₁₀O₂ [5]. The fragmentation pattern shows the base peak at m/z 105, which corresponds to the benzoyl cation (C₆H₅CO⁺) formed through cleavage of the bond between the carbonyl carbon and the vinyl carbon adjacent to the furan ring [5]. This fragmentation is characteristic of acrylophenone derivatives and reflects the stability of the benzoyl cation.

The peak at m/z 77 represents the third highest intensity fragment and corresponds to the phenyl cation (C₆H₅⁺) [5]. This fragment arises from further decomposition of the benzoyl cation through loss of carbon monoxide, a common fragmentation pathway for aromatic ketones under electron impact conditions [6]. The furan ring contributes to fragmentation through pathways involving ring opening and subsequent rearrangements, though these fragments typically appear at lower intensities compared to the phenyl-derived fragments [7].

Additional fragmentation involves loss of specific neutral molecules from the molecular ion. The compound exhibits fragmentation patterns consistent with α,β-unsaturated ketones, including potential McLafferty rearrangements and α-cleavage reactions adjacent to the carbonyl group [6]. The presence of the furan ring introduces additional complexity to the fragmentation pattern through competitive pathways involving the heteroaromatic system [8].